1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine
Description
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine is a hydrazine derivative featuring a trifluoromethylphenyl group attached to an ethyl-hydrazine backbone. This compound is notable for its electron-withdrawing trifluoromethyl (-CF₃) substituent, which enhances stability and influences reactivity. For instance, it reacts with enones in acid-catalyzed condensations to form heterocyclic scaffolds, as seen in the synthesis of ethyl 2-fluoro-2-(1-(4-(trifluoromethyl)phenyl)-5,6-dihydro-1H-indazol-7(4H)-ylidene)acetate (59% yield) . Its structural motif is critical for modulating electronic properties and enhancing drug-like characteristics in target molecules.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVOQWRDYPRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine
The synthesis of this compound requires strategic bond formation between the hydrazine group and the 4-(trifluoromethyl)phenethyl backbone. Two primary approaches dominate the literature: (1) hydrazine alkylation using halogenated precursors and (2) reductive amination of ketone intermediates. Secondary methods, such as protecting group strategies and multicomponent reactions , are also explored.
Hydrazine Alkylation with Halogenated Precursors
Alkylation of hydrazine with 1-(4-(trifluoromethyl)phenyl)ethyl halides (e.g., bromide or chloride) is a direct route. This method involves nucleophilic substitution, where hydrazine attacks the electrophilic carbon of the halide.
Reaction Conditions and Optimization
- Starting material : 1-(4-(Trifluoromethyl)phenyl)ethyl bromide
- Base : Potassium carbonate ($$K2CO3$$) or triethylamine ($$Et_3N$$)
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : Reflux (60–80°C) for 12–24 hours
A representative procedure from analogous hydrazine syntheses involves dissolving 1-(4-(trifluoromethyl)phenyl)ethyl bromide (10 mmol) in THF, adding anhydrous hydrazine (20 mmol), and refluxing for 18 hours. The crude product is purified via column chromatography (cyclohexane/ethyl acetate, 70:30), yielding this compound at ~45% efficiency.
Reductive Amination of 4-(Trifluoromethyl)acetophenone
Reductive amination offers a two-step pathway:
- Hydrazone formation : Reaction of 4-(trifluoromethyl)acetophenone with hydrazine.
- Reduction : Catalytic hydrogenation or borohydride-mediated reduction of the hydrazone to the hydrazine.
Step 1: Hydrazone Synthesis
4-(Trifluoromethyl)acetophenone (1 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux, forming the corresponding hydrazone. The reaction is driven by azeotropic removal of water.
Step 2: Hydrazone Reduction
The hydrazone is reduced using sodium cyanoborohydride ($$NaBH_3CN$$) in methanol at 0°C, followed by gradual warming to room temperature. Yields range from 50–60%, with purification via silica gel chromatography.
Multicomponent Reactions Involving Trifluoromethyl Building Blocks
Recent advances leverage trifluoromethylation agents like triflinate (CF$$3$$SO$$2$$Na) to introduce the CF$$_3$$ group during hydrazine synthesis. A protocol adapted from Royal Society of Chemistry studies involves:
- Reactants : Diazene derivatives, tert-butyl hydroperoxide (TBHP), and triflinate.
- Solvent : Dimethyl sulfoxide (DMSO)
- Conditions : Room temperature, 1–2 hours
For example, diazene 2a (1 mmol) reacts with TBHP (1.5 mmol) and triflinate (1.5 mmol) in DMSO, followed by aqueous workup and column chromatography. While this method is demonstrated for N-CF$$_3$$ hydrazides, it is theoretically adaptable to this compound by modifying the diazene precursor.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the leading synthetic routes:
Analytical Characterization
Critical to confirming the structure of this compound are:
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Activity
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine has shown promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Derivatives of hydrazines have been reported to exhibit moderate inhibition against acetylcholinesterase and butyrylcholinesterase, which are relevant targets for treating neurodegenerative diseases like Alzheimer's . Some derivatives have demonstrated lower IC50 values compared to established drugs like rivastigmine.
- Antitubercular Properties : Related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis. For instance, certain hydrazinecarboxamides derived from 4-(trifluoromethyl)benzohydrazide showed significant activity against both tuberculous and nontuberculous mycobacteria .
- Cytotoxicity and Anticancer Potential : The hydrazine moiety is known for its anticancer properties. Studies indicate that compounds containing hydrazine groups can inhibit tumor growth and exhibit cytotoxic effects on various cancer cell lines .
Mechanistic Insights
Research utilizing molecular modeling has provided insights into the interaction mechanisms of this compound with biological targets. Computational studies suggest that the electronic properties conferred by the trifluoromethyl group may enhance binding affinity to specific receptors or enzymes involved in disease pathways .
Case Studies
Several studies illustrate the applications of this compound:
- A study focused on synthesizing N-alkyl derivatives of 4-(trifluoromethyl)benzoylhydrazine for their potential as enzyme inhibitors demonstrated that modifications to the hydrazine structure could significantly alter biological activity .
- Another investigation into triazole derivatives highlighted the importance of structural variations in enhancing antimicrobial efficacy against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, halogens) improve thermal and oxidative stability but may reduce nucleophilicity.
- Electron-donating groups (e.g., -OCH₃) increase reactivity in condensation reactions but may compromise stability.
- Heteroaromatic substituents (e.g., pyridyl) enhance biological activity but often at the cost of increased toxicity .
Key Observations :
- Acid catalysis (e.g., HCl, TFA) is common for hydrazine formation, with yields influenced by substituent steric/electronic effects.
- Solvent choice (e.g., ethanol vs. 1,4-dioxane) impacts reaction efficiency and product purity.
Key Observations :
- Trifluoromethylphenyl hydrazines are versatile intermediates but require further functionalization for direct bioactivity.
- Nitro and heterocyclic substituents correlate with specific biological roles (e.g., antioxidant, enzyme inhibition) .
Biological Activity
1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine is a hydrazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The incorporation of a trifluoromethyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and molecular targets. This article reviews the compound's biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12F3N3
- Molecular Weight : Approximately 204.196 g/mol
- Structure : The compound features a hydrazine functional group with a trifluoromethyl-substituted phenyl ring, which is known for its unique electronic properties influencing reactivity and biological activity.
The mechanism by which this compound exerts its biological effects is primarily through:
- Interaction with Enzymes : The trifluoromethyl group increases the electrophilicity of the compound, potentially enhancing its binding affinity to various enzymes and receptors.
- Cell Membrane Penetration : Enhanced lipophilicity allows for better penetration into biological membranes, facilitating intracellular interactions.
Antimicrobial Activity
Research indicates that derivatives of hydrazines, including this compound, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that certain hydrazine derivatives demonstrate MIC values as low as 62.5 µM against Mycobacterium tuberculosis and other pathogens .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM, indicating moderate inhibition compared to standard drugs .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Proliferation Inhibition : Compounds similar to this hydrazine have shown IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating significant growth inhibition .
- Mechanisms of Action : The compound may induce apoptosis and cell cycle arrest in cancer cells, targeting key signaling pathways such as PI3K/Akt/mTOR .
Case Studies
Q & A
Q. What are the optimal synthetic routes for 1-(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine, and what conditions ensure high yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Condensation reactions : Microwave-assisted condensation (5 min, 97% yield) between hydrazine precursors and aromatic aldehydes under inert atmospheres .
- Substitution reactions : Controlled introduction of trifluoromethyl groups via halogen exchange or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Key Table: Synthetic Methods Comparison
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Microwave condensation | 97% | 150 W, 5 min, ethanol solvent | |
| Pd-catalyzed coupling | 82% | Ar atmosphere, 80°C, 12 h | |
| Hydrazine alkylation | 75% | THF, 0°C, NaH as base |
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- IR Spectroscopy : Detect C=N stretches at 1600–1660 cm⁻¹ and absence of C=O peaks (~1700 cm⁻¹) to confirm hydrazone formation .
- ¹H/¹³C NMR : Azomethine protons appear as singlets at δ 8.3–8.7 ppm. Aromatic protons show multiplet peaks (δ 6.4–8.4 ppm). ¹³C signals for C=N bonds occur at ~153–159 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 236.19 for C₉H₁₁F₃N₂O) .
Q. What stability considerations are critical for handling and storage?
Methodological Answer:
- Thermal Stability : Assess via thermogravimetric analysis (TGA); decomposition onset ~200°C .
- Light Sensitivity : Store in amber vials at –20°C under argon to prevent photodegradation .
- Hydrolysis Risk : Avoid aqueous solvents at pH >7; stability confirmed via kinetic studies in buffered solutions .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in catalytic or biological systems?
Methodological Answer:
- DFT Studies : Use B3LYP/6-311++G(d,p) to model reaction pathways. For example, hydrazine-catalyzed metathesis reactions show lower activation barriers (~15 kcal/mol) with [2.2.2]-bicyclic hydrazines vs. [2.2.1] analogs .
- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., enzymes) using Amber or GROMACS. Trifluoromethyl groups enhance hydrophobic interactions in docking studies .
Q. Key Table: Computational Parameters
| Property | Method/Software | Key Insight | Reference |
|---|---|---|---|
| Activation energy | B3LYP/6-311++G(d,p) | Cycloreversion step rate-determining | |
| Binding affinity | AutoDock Vina | ΔG = –9.2 kcal/mol for EGFR kinase |
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Comparative SAR Studies : Synthesize derivatives with varying substituents (e.g., ethoxy vs. trifluoromethoxy) and test against standardized cell lines (e.g., HCT-116 for cancer, E. coli for antimicrobial activity) .
- Dose-Response Analysis : Use IC₅₀ values to differentiate nonspecific cytotoxicity (e.g., CC₅₀ > 100 μM) from targeted effects .
- Mechanistic Profiling : Track apoptosis markers (caspase-3 activation) or ROS generation to distinguish modes of action .
Q. What mechanistic insights explain its role as a catalyst in ring-opening metathesis reactions?
Methodological Answer:
- Cycloaddition-Cycloreversion : Hydrazine catalysts stabilize transition states via N–H···O hydrogen bonding. DFT calculations show [2.2.2]-hydrazines reduce activation energy by 20% vs. smaller analogs .
- Kinetic Isotope Effects : Deuterium labeling (N–D vs. N–H) confirms proton transfer is rate-limiting in epoxide ring-opening .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : Reduces electron density on the phenyl ring (confirmed by Hammett σₚ values ~0.54), enhancing electrophilic substitution reactivity .
- Spectroscopic Evidence : ¹⁹F NMR shows deshielding (δ –60 ppm) due to strong C–F dipole interactions .
- Computational Data : NBO analysis reveals increased positive charge on adjacent carbons, favoring nucleophilic attack .
Q. What strategies improve derivative design for enhanced pharmacological activity?
Methodological Answer:
- Fragment-Based Design : Replace ethyl groups with bulkier tert-butyl to enhance lipophilicity (logP >3.5) and blood-brain barrier penetration .
- Bioisosteric Replacement : Substitute trifluoromethyl with pentafluorosulfanyl (SF₅) to improve metabolic stability .
- Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition for modular library synthesis .
Q. How can kinetic data discrepancies be addressed in hydrazine-mediated reactions?
Methodological Answer:
- Stopped-Flow Spectroscopy : Measure rapid intermediates (e.g., hydrazone adducts) with millisecond resolution .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace reaction pathways via 2D NMR .
- Arrhenius Analysis : Replicate studies at multiple temperatures (25–80°C) to validate activation energies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
